
2-(tert-Butoxy)-6-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-6-iodopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position and an iodine atom at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-6-iodopyridine typically involves the iodination of 2-(tert-Butoxy)pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxy)-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: The major product is 2-(tert-Butoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)-6-iodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of probes and markers for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-6-iodopyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions with biological molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butoxy)-6-chloropyridine: Similar in structure but with a chlorine atom instead of iodine.
2-(tert-Butoxy)pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-(tert-Butoxy)-6-bromopyridine: Contains a bromine atom instead of iodine, which affects its reactivity and chemical properties .
Uniqueness
The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in certain synthetic and research applications .
Eigenschaften
Molekularformel |
C9H12INO |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
2-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12INO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |
InChI-Schlüssel |
OVOVBGAKQUHBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



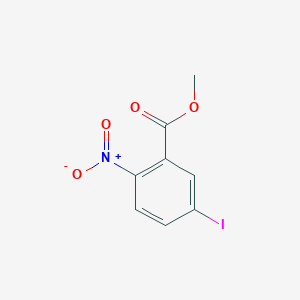
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)

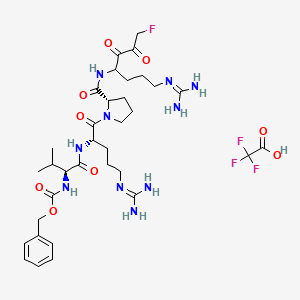

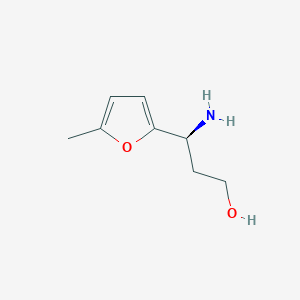
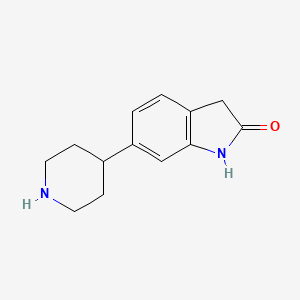
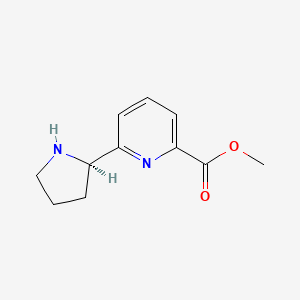
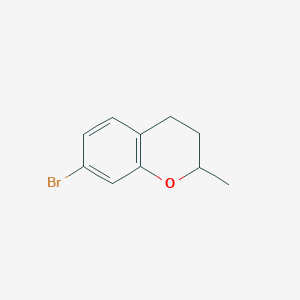

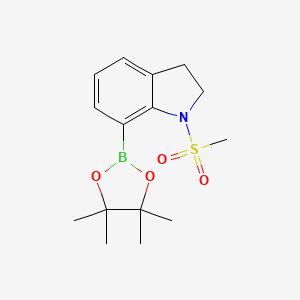
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)

